4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride
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Overview
Description
4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4 It is a derivative of piperidine and triazole, which are both significant in medicinal chemistry due to their biological activities
Mechanism of Action
Target of Action
Compounds with a similar triazole moiety have been shown to interact with various enzymes . For instance, some 1,2,4-triazole derivatives have been found to bind to the active site of enzymes, contributing to their anticancer activity .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s function, potentially inhibiting its activity and leading to downstream effects.
Biochemical Pathways
Based on the known interactions of similar compounds, it can be inferred that this compound may affect pathways related to the function of the enzymes it binds to .
Result of Action
Similar compounds have been found to have cytotoxic activities against certain tumor cell lines , suggesting that this compound may also have potential anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride typically involves the reaction of piperidine with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is commonly known as the “click” reaction. The process involves the following steps:
Formation of azide: The azide precursor is synthesized from the corresponding amine.
Cycloaddition: The azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Purification: The product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or piperidine rings.
Scientific Research Applications
4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride
- 4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
- 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride
Uniqueness
4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is unique due to its specific triazole substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other triazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
4-(2H-triazol-4-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-6(1)7-5-9-11-10-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIFWAOWHSLZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-20-3 |
Source
|
Record name | 4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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